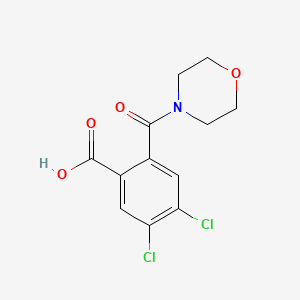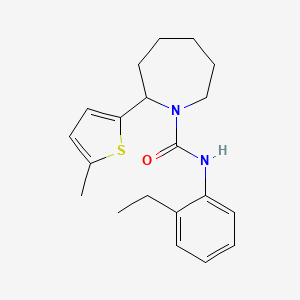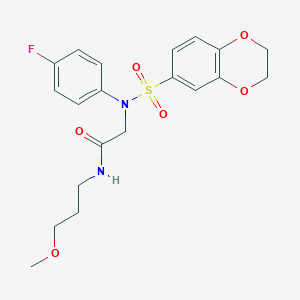![molecular formula C12H25N3O2 B5013200 ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5013200.png)
ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, commonly known as EDP-239, is a chemical compound that belongs to the class of piperidinecarboxylates. It is a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of various physiological processes. EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
EDP-239 exerts its pharmacological effects by selectively inhibiting the ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate enzyme, which is highly expressed in the striatum of the brain. This enzyme is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways, which are important for the regulation of neuronal function and synaptic plasticity.
Biochemical and Physiological Effects
EDP-239 has been shown to increase cAMP and cGMP levels in the striatum of the brain, which leads to increased neuronal activity and improved cognitive function. It has also been shown to reduce the levels of oxidative stress and inflammation in the brain, which are implicated in the pathogenesis of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
EDP-239 has several advantages for use in laboratory experiments, including its high selectivity for ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate, its ability to penetrate the blood-brain barrier, and its favorable pharmacokinetic properties. However, its high potency and selectivity can also pose challenges for its use in animal models, and its potential side effects on other physiological processes need to be carefully evaluated.
Zukünftige Richtungen
There are several potential future directions for the research and development of EDP-239, including the evaluation of its therapeutic potential in other neurological and psychiatric disorders, the development of more selective and potent ethyl 4-{[2-(dimethylamino)ethyl]amino}-1-piperidinecarboxylate inhibitors, and the investigation of its effects on other physiological processes and systems. Additionally, the development of novel drug delivery methods and formulations could improve the efficacy and safety of EDP-239 for clinical use.
Synthesemethoden
The synthesis of EDP-239 involves a multi-step process that begins with the reaction of N-(4-chlorobutyl)-N,N-dimethylamine with 1-methylpiperidine-2,6-dione to form the intermediate compound N-(4-chlorobutyl)-1-methylpiperidine-2,6-dione. This intermediate is then reacted with ethyl 2-bromoacetate to form the final product EDP-239.
Wissenschaftliche Forschungsanwendungen
EDP-239 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia, Huntington's disease, Parkinson's disease, and Alzheimer's disease. It has been shown to improve cognitive function and reduce motor deficits in animal models of these diseases.
Eigenschaften
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-4-17-12(16)15-8-5-11(6-9-15)13-7-10-14(2)3/h11,13H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOCTAXYCRAVSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5013118.png)
![5-bromo-2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5013119.png)

![4-(2,5-dimethoxyphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5013140.png)
![N-(3-chloro-4-methoxyphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B5013146.png)
![1-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5013150.png)
![isobutyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013158.png)



![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)

![2-{4-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1-piperazinyl}pyrazine](/img/structure/B5013208.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5013209.png)